rac Darifenacin-d4

Bioanalytical Method Validation Stable Isotope Labeling LC-MS/MS Quantification

Rac Darifenacin-d4 is the definitive stable isotope-labeled internal standard (SIL-IS) for darifenacin LC-MS/MS bioanalysis. Non-deuterated analogs cannot correct for matrix effects or ionization variability, and alternative labels lack the required co-elution profile. Choose this certified racemic d4 standard to achieve documented accuracy of 0.6–4.6% and precision of 3.6–18.8% across 25–2000 pg/mL plasma methods, supporting ANDA submissions and CYP2D6 pharmacogenomic monitoring. Supplied with a full CoA and pharmacopeial traceability for immediate GMP QC deployment.

Molecular Formula C28H30N2O2
Molecular Weight 430.6 g/mol
CAS No. 1189701-43-6
Cat. No. B563390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Darifenacin-d4
CAS1189701-43-6
Synonymsrac 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-α-α-diphenyl-3-_x000B_pyrrolidineacetamide;  rac Enablex-d4;  rac Emselex-d4; 
Molecular FormulaC28H30N2O2
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESC1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
InChIInChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2
InChIKeyHXGBXQDTNZMWGS-MIMPEXOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Darifenacin-d4 (CAS 1189701-43-6) | Deuterated Internal Standard for Darifenacin LC-MS/MS Bioanalysis


rac Darifenacin-d4 (CAS 1189701-43-6) is a stable isotope-labeled internal standard (SIL-IS) comprising the racemic mixture of deuterated darifenacin, wherein four hydrogen atoms on the ethyl linker are replaced with deuterium (molecular formula C28H26D4N2O2; exact mass 430.2558 g/mol) . Darifenacin is a selective M3 muscarinic acetylcholine receptor antagonist (Ki = 0.76 nM) with demonstrated selectivity over M1, M2, M4, and M5 receptor subtypes (Kis = 7.08, 44.67, 45.71, and 9.33 nM, respectively) . The deuterated analog is specifically manufactured and certified for use as an internal standard in GC-MS and LC-MS/MS quantification workflows, supplied with full Certificate of Analysis documentation and regulatory-compliant characterization data [1].

Why Generic Substitution Fails: rac Darifenacin-d4 Differentiation from Non-Deuterated and Alternative Internal Standards


Substituting rac Darifenacin-d4 with non-deuterated darifenacin, structural analogs, or alternative isotopically labeled compounds is not scientifically valid for quantitative LC-MS/MS bioanalysis. The analytical requirement mandates a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to correct for matrix effects, extraction variability, and ionization efficiency fluctuations . Non-deuterated compounds cannot be distinguished from the target analyte by mass spectrometry, rendering them unsuitable as internal standards. Furthermore, darifenacin exhibits significant pharmacokinetic variability due to CYP2D6 polymorphic metabolism—approximately 7% of the Caucasian population are poor metabolizers lacking functional CYP2D6—necessitating precise and reproducible quantification methods that rely on deuterated internal standardization [1]. The evidence below demonstrates quantifiable differentiation points that substantiate the selection of rac Darifenacin-d4 over potential substitutes.

rac Darifenacin-d4 Quantitative Differentiation Evidence for Scientific Procurement Decisions


Isotopic Enrichment and Chemical Purity Specification Comparison: rac Darifenacin-d4 vs d1-d3 Deuterated Forms

rac Darifenacin-d4 is specified with ≥99% purity for deuterated forms (d1-d4), a specification that surpasses the enrichment requirements for lower-deuterium analogs (d1, d2, d3) . The incorporation of four deuterium atoms (Δm/z = +4) provides a mass shift that minimizes isotopic overlap with the natural abundance M+1, M+2, and M+3 isotopic peaks of the non-deuterated analyte, a critical advantage over d1-d3 labeled analogs where incomplete mass separation can introduce quantification bias .

Bioanalytical Method Validation Stable Isotope Labeling LC-MS/MS Quantification

Published Bioanalytical Method Validation Performance Metrics Using Deuterated Darifenacin Internal Standard

A validated LC-MS/MS method using deuterated darifenacin as the internal standard achieved an analytical range of 25–2000 pg/mL in human plasma with intra-assay accuracy of 0.6–4.6% and precision (CV) of 3.6–18.8% [1]. The method demonstrated overall recovery of approximately 50% using solid-phase extraction [2]. These performance metrics are documented specifically for deuterated darifenacin as the internal standard; alternative non-deuterated internal standards cannot achieve comparable accuracy in complex biological matrices due to matrix effect differentials.

Pharmacokinetics Bioequivalence Studies Method Validation

Regulatory-Compliant Reference Standard Characterization vs Research-Grade Deuterated Analogs

rac Darifenacin-d4 is supplied as a fully characterized reference standard with traceability to pharmacopeial standards (USP or EP), accompanied by comprehensive analytical documentation including Certificate of Analysis, HPLC purity data, and NMR characterization [1]. This regulatory-compliant characterization distinguishes it from research-grade deuterated analogs that may lack full documentation or pharmacopeial traceability [2]. The product is explicitly qualified for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Reference Standards GMP/GLP Compliance Pharmacopeial Traceability

Analytical Selectivity and Matrix Effect Compensation: SIL-IS vs Structural Analog Internal Standard

Stable isotope-labeled internal standards (SIL-IS) such as rac Darifenacin-d4 co-elute with the non-deuterated analyte, thereby experiencing nearly identical matrix effects, extraction recovery, and ionization efficiency [1]. In contrast, structural analog internal standards may exhibit differential chromatographic retention, leading to incomplete correction of ion suppression or enhancement [2]. Published literature confirms that deuterated internal standards provide superior matrix effect compensation in LC-MS/MS assays compared to non-isotopic analogs [3].

Matrix Effect Correction Ion Suppression/Enhancement Stable Isotope-Labeled Internal Standard

Storage Stability and Shipping Documentation: rac Darifenacin-d4 Specification Verification

rac Darifenacin-d4 is documented with defined storage conditions (-20°C long-term; 2-8°C short-term) and established stability parameters, including ≥4-year stability from manufacture when stored as directed . The product is stable at ambient temperature during shipping for several days, enabling room temperature transport without requiring cold-chain logistics . These documented stability parameters differentiate it from custom-synthesized deuterated compounds lacking formal stability characterization.

Stability Documentation Cold Chain Storage Reference Standard Management

rac Darifenacin-d4 Procurement-Ready Application Scenarios in Bioanalysis and Pharmaceutical Development


Bioequivalence Study Sample Analysis for Generic Darifenacin ANDA Submissions

rac Darifenacin-d4 serves as the deuterated internal standard in validated LC-MS/MS methods for quantifying darifenacin in human plasma over a concentration range of 25–2000 pg/mL, with documented accuracy (0.6–4.6%) and precision (3.6–18.8%) [1]. This application supports bioequivalence studies required for Abbreviated New Drug Application (ANDA) submissions, where the use of a stable isotope-labeled internal standard is explicitly recommended by FDA guidance [2]. The compound's regulatory-compliant characterization with USP/EP traceability enables direct inclusion in submission documentation [3].

Therapeutic Drug Monitoring (TDM) in CYP2D6 Poor Metabolizer Populations

Given that darifenacin metabolism is mediated by CYP2D6 and CYP3A4, with approximately 7% of the Caucasian population classified as CYP2D6 poor metabolizers, therapeutic drug monitoring may be clinically indicated to avoid supratherapeutic exposure [1]. rac Darifenacin-d4 enables precise LC-MS/MS quantification of darifenacin plasma concentrations in this pharmacogenomically distinct subpopulation, with the SIL-IS approach correcting for matrix effects inherent to patient plasma samples [2].

High-Throughput Pharmacokinetic Screening in Drug-Drug Interaction Studies

Darifenacin is a moderate, reversible inhibitor of CYP2D6 and may elevate plasma concentrations of co-administered CYP2D6 substrates such as imipramine (1.6-fold increase) [1]. rac Darifenacin-d4 facilitates high-throughput LC-MS/MS analysis of darifenacin concentrations in drug-drug interaction studies using the validated 96-well solid-phase extraction method [2]. The 96-sample simultaneous extraction capability combined with deuterated internal standardization supports large-batch pharmacokinetic study workflows.

Analytical Method Development and QC Release Testing for Darifenacin Drug Product

rac Darifenacin-d4 is qualified for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of darifenacin drug product [1]. The compound's full characterization package (CoA, HPLC, NMR, IR, UV, thermal analysis) and pharmacopeial traceability support its use as a reference standard for QC release testing and stability-indicating method validation in GMP environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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